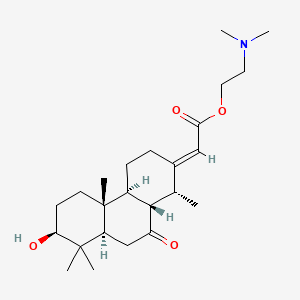

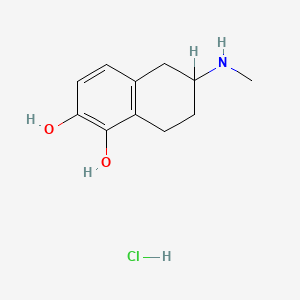

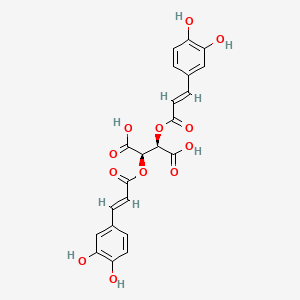

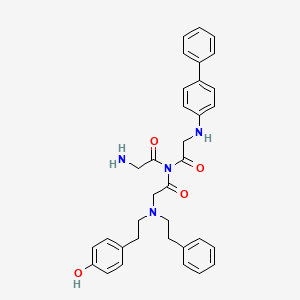

![molecular formula C10H10N2O4 B1668685 N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide CAS No. 174664-65-4](/img/structure/B1668685.png)

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide

説明

“N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 g/mol1. It is offered by various chemical suppliers such as Benchchem and Smolecule12. This compound is known to be a Histone deacetylase (HDAC) inhibitor1.

Synthesis Analysis

The specific synthesis process for “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” is not detailed in the search results. However, it is available for purchase from various suppliers, indicating that it can be synthesized in a laboratory setting12.Molecular Structure Analysis

The molecular structure of “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” is defined by its molecular formula, C10H10N2O41. Further details about its structure are not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” are not detailed in the search results. However, as an HDAC inhibitor, it is known to hyperacetylate histones and increase transcriptional activity in selected genes1.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” are not detailed in the search results. However, its molecular formula is C10H10N2O4 and it has a molecular weight of 222.2 g/mol1.科学的研究の応用

Organic and Medicinal Chemistry

- Summary of Application : The 3-hydroxy-2-aryl acrylate is a significant breakthrough in the field of organic and medicinal chemistry . Due to the presence of both electrophilic and nucleophilic centers, this scaffold acts as a fascinating building block of many bioactive compounds .

- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate, and its application spans a variety of chemical fields . Unfortunately, the specific methods and technical details are not provided in the source.

Synthesis of 3-aroylindoles

- Summary of Application : A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles has been realized . This provides a simple, highly regioselective, atom- and step economical access to 3-aroylindoles .

- Methods of Application : The synthesis is achieved via annulation of C-nitrosoaromatics with conjugated terminal alkynones . The source does not provide further technical details or parameters.

Solid-Phase Synthesis of N-Hydroxy Peptides

- Summary of Application : N-Hydroxy peptides have unique conformational preferences and biological activities . They can dramatically alter the conformational and physiochemical properties of native sequences .

- Methods of Application : A versatile method has been developed to prepare N-hydroxy peptide on solid support . The impact of backbone N-hydroxylation on secondary structure stability is evaluated .

Synthesis of Natural Products and Essential Drugs

- Summary of Application : 3-hydroxy-2-aryl acrylate, which is structurally similar to your compound, is a vital precursor in the synthesis of natural products and in the development of essential drugs .

- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate . Unfortunately, the specific methods and technical details are not provided in the source.

Design of Constrained Peptidomimetics

- Summary of Application : Peptides harboring main-chain N-hydroxy groups exhibit unique conformational preferences and biological activities . They can dramatically alter the conformational and physiochemical properties of native sequences .

- Methods of Application : A versatile method has been developed to prepare N-hydroxy peptide on solid support . The impact of backbone N-hydroxylation on secondary structure stability is evaluated .

Development of Bioactive Compounds

- Summary of Application : The 3-hydroxy-2-aryl acrylate, which is structurally similar to your compound, acts as a fascinating building block of many bioactive compounds .

- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate . Unfortunately, the specific methods and technical details are not provided in the source.

Safety And Hazards

The safety and hazards associated with “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” are not detailed in the search results. However, a Material Safety Data Sheet (MSDS) for this compound should be available from the supplier3.

将来の方向性

The future directions for “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” are not detailed in the search results. However, given its role as an HDAC inhibitor, it may have potential applications in the field of epigenetics and gene regulation1.

特性

IUPAC Name |

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKBQNOPCSXWBL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)NO)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Carboxycinnamic acid bishydroxamide | |

CAS RN |

174664-65-4 | |

| Record name | Carboxycinnamic acid bishydroxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174664654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。